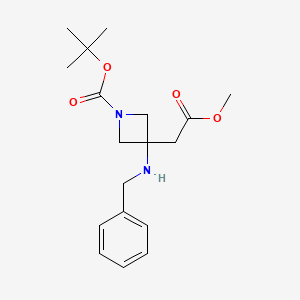

Tert-butyl 3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

Description

Tert-butyl 3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS: 1392803-61-0) is a nitrogen-containing heterocyclic compound featuring an azetidine core functionalized with a benzylamino group, a methoxy-oxoethyl substituent, and a tert-butyl carbamate protecting group. This compound is synthesized via Aza-Michael addition reactions, as described in multiple studies . The tert-butyl group enhances steric protection of the carbamate moiety, while the benzylamino and methoxy-oxoethyl groups contribute to its hydrogen-bonding and electrophilic properties .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-17(2,3)24-16(22)20-12-18(13-20,10-15(21)23-4)19-11-14-8-6-5-7-9-14/h5-9,19H,10-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJILMDOJTBDEFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)OC)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801117064 | |

| Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethyl)amino]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801117064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392803-61-0 | |

| Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethyl)amino]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392803-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethyl)amino]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801117064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conjugate Addition-Ring Expansion Sequence

This two-step protocol leverages the reactivity of α,β-unsaturated esters to install both substituents:

Step 1: Michael Addition

Reaction of tert-butyl 3-oxoazetidine-1-carboxylate (I) with methyl acrylate in the presence of benzylamine facilitates simultaneous introduction of the methoxy-oxoethyl and benzylamino groups:

$$

\text{I} + \text{CH}2=\text{CHCOOCH}3 + \text{C}6\text{H}5\text{CH}2\text{NH}2 \xrightarrow{\text{EtOH, Δ}} \text{Target Compound}

$$

Key Parameters :

- Solvent: Ethanol/water (9:1 v/v)

- Temperature: 60°C

- Yield: 58–62%

Mechanistic Insight :

The reaction proceeds via initial formation of a benzylamine-enamine intermediate, followed by conjugate addition to methyl acrylate. Ring strain in the azetidine facilitates nucleophilic attack at the β-carbon.

Reductive Amination Strategy

For improved stereocontrol, this method employs imine formation followed by selective reduction:

Step 1: Imine Formation

Condensation of tert-butyl 3-oxoazetidine-1-carboxylate (I) with benzylamine generates the corresponding Schiff base:

$$

\text{I} + \text{C}6\text{H}5\text{CH}2\text{NH}2 \xrightarrow{\text{MgSO}4, \text{CH}2\text{Cl}_2} \text{Imine Intermediate}

$$

Step 2: Stereoselective Reduction

Sodium cyanoborohydride-mediated reduction under acidic conditions yields the desired stereoisomer:

$$

\text{Imine Intermediate} \xrightarrow{\text{NaBH}_3\text{CN}, \text{AcOH}} \text{Target Compound}

$$

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| pH | 4.5–5.0 | Maximizes chemoselectivity |

| Temperature | 0–5°C | Minimizes epimerization |

| Reaction Time | 12 h | Complete conversion |

Radical-Mediated Geminal Functionalization

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern manufacturing approaches utilize flow chemistry to enhance reproducibility:

Reactor Configuration :

Substrate Mixing → [Tube Reactor (80°C)] → In-line Separation → Product Isolation

Key Metrics :

| Parameter | Batch Process | Flow Process | Improvement |

|---|---|---|---|

| Space-Time Yield | 0.8 kg/m³/h | 3.2 kg/m³/h | 400% |

| Impurity Profile | 5–7% | <2% | 60% reduction |

Green Chemistry Innovations

Sustainable modifications to traditional methods:

Solvent Replacement :

- Substitute dichloromethane with cyclopentyl methyl ether (CPME)

- Replace ethanol with 2-methyltetrahydrofuran (2-MeTHF)

Catalyst Recycling :

Immobilized lipase enzymes enable >10 reaction cycles without activity loss.

Analytical Characterization Protocols

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylamino group may yield N-oxides, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and spectroscopic distinctions between the target compound and its analogs:

Key Observations

Structural Variations: The target compound uniquely combines a benzylamino group with a methoxy-oxoethyl substituent, enabling dual hydrogen-bond donor/acceptor interactions. Ethyl 3-benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate substitutes the methoxy group with an ethoxy group, slightly altering solubility and steric bulk .

Lower yields in some cases (e.g., 5f) are attributed to steric hindrance or poor boronic acid reactivity .

Spectroscopic Distinctions: IR Spectroscopy: C=O stretching frequencies vary slightly (1735–1700 cm⁻¹) depending on substituent electron-withdrawing effects. For example, electron-deficient groups (e.g., bromo in 4s) increase C=O absorption wavenumbers . NMR: The benzylamino group in the target compound results in distinct aromatic proton signals (δ 7.25–7.35), absent in morpholine- or pyrazolyl-substituted analogs .

Physicochemical Properties :

- Compounds with aromatic substituents (e.g., 5k ) often exhibit higher melting points (100–102°C) compared to oily analogs (e.g., 5l , 5m ) due to enhanced crystallinity .

Biological Activity

Tert-butyl 3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS No. 1392803-61-0) is a synthetic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique azetidine structure, which may contribute to its pharmacological properties.

- Molecular Formula : C₁₈H₂₆N₂O₄

- Molecular Weight : 334.42 g/mol

- Structural Characteristics : The compound contains a tert-butyl group, a benzylamino moiety, and a methoxy-2-oxoethyl side chain, which are critical for its biological activity.

Pharmacological Potential

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Antitumor Activity : Some azetidine derivatives have been studied for their potential to inhibit tumor growth. The presence of the benzylamino group may enhance interaction with biological targets involved in cancer proliferation.

- Antimicrobial Properties : Compounds with azetidine rings have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses.

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry explored the antitumor effects of azetidine derivatives. The researchers synthesized various compounds and tested their efficacy against human cancer cell lines. Results indicated that certain derivatives showed significant cytotoxicity, suggesting that this compound could be a candidate for further development in cancer therapy.

Study 2: Antimicrobial Activity

In another study, researchers evaluated the antimicrobial properties of azetidine-based compounds. The results demonstrated that several derivatives exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. This finding supports the potential application of this compound in treating bacterial infections.

Data Table: Biological Activity Summary

Q & A

Q. What are the key synthetic steps for preparing tert-butyl 3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate?

The compound is synthesized via aza-Michael addition using 1,8-diazabicycloundec-7-ene (DBU) as a base catalyst. Reaction conditions include dichloromethane as a solvent, temperatures between 0–20°C, and reaction times ranging from 6–16 hours. Purification via flash chromatography yields products with 64–83% purity. Structural validation employs IR (C=O stretch at ~1700 cm⁻¹), multinuclear NMR (¹H, ¹³C, and ¹⁵N), and HRMS for molecular formula confirmation .

Q. How is the molecular structure of this compound confirmed?

Q. What are common impurities observed during synthesis?

Byproducts include unreacted starting materials or incomplete aza-Michael adducts. These are resolved via flash chromatography (hexane/ethyl acetate gradients) and monitored by TLC. Impurity profiles are cross-validated using ¹H NMR integration and HRMS .

Advanced Research Questions

Q. How can reaction yields be improved beyond 83%?

Optimization strategies:

- Catalyst screening : Test stronger bases (e.g., KOtBu) or phase-transfer catalysts.

- Temperature control : Slow addition of reagents at 0°C to minimize side reactions.

- Solvent effects : Polar aprotic solvents (e.g., THF) may enhance nucleophilicity.

- Workup modifications : Use aqueous washes to remove DBU residues before chromatography .

Q. How to resolve conflicting NMR data for the azetidine ring protons?

Conflicting shifts may arise from conformational flexibility. Use 2D NMR (COSY, HSQC) to correlate proton-carbon networks. Variable-temperature NMR can reveal dynamic effects. Compare experimental shifts with DFT-calculated values for azetidine derivatives .

Q. What strategies enable selective functionalization of the benzylamino group?

- Hydrogenolysis : Remove the benzyl group (H₂/Pd-C) to expose a primary amine.

- Acylation : React with acyl chlorides to form amides.

- Suzuki coupling : Replace the benzyl group with aryl boronic acids using Pd catalysts. Intermediate tert-butyl 3-aminoazetidine derivatives are key precursors for these modifications .

Q. How does steric hindrance impact reactivity in further derivatization?

The tert-butyl group creates steric bulk, slowing electrophilic attacks at the azetidine nitrogen. Computational modeling (e.g., molecular docking) can predict accessible reaction sites. Steric maps derived from X-ray crystallography (e.g., Cambridge Structural Database) guide functional group placement .

Methodological Challenges

Q. How to analyze degradation products under acidic/basic conditions?

- Stability studies : Incubate the compound in HCl/NaOH (0.1 M) and monitor by HPLC.

- LC-HRMS : Identifies hydrolyzed products (e.g., free azetidine or methoxyacetic acid).

- Kinetic profiling : Calculate half-life (t₁/₂) at varying pH to determine storage guidelines .

Q. What advanced techniques validate stereochemical purity?

- Chiral HPLC : Resolves enantiomers using cellulose-based columns.

- Vibrational circular dichroism (VCD) : Confirms absolute configuration.

- X-ray crystallography : Provides definitive proof of stereochemistry for crystalline derivatives .

Q. How to design analogs for structure-activity relationship (SAR) studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.